

Application Notes and Protocols for the Synthesis of Phosphorylated D-Glucoheptose

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Compound of Interest

Compound Name: *d*-Glucoheptose

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Introduction

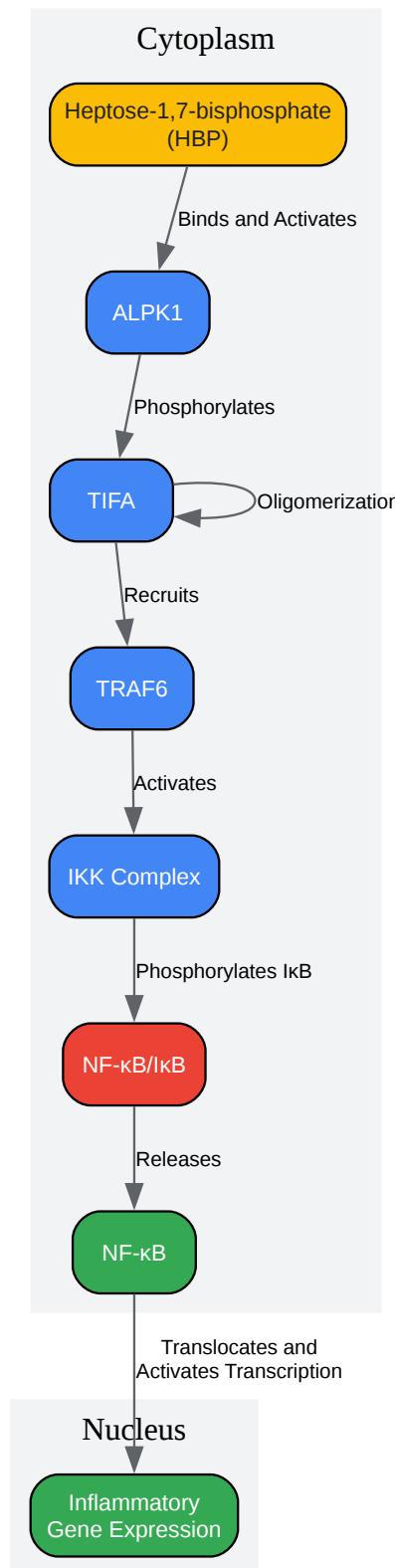
Phosphorylated heptoses, particularly derivatives of D-glycero-D-manno-heptose and D-glycero-D-gluco-heptose, are crucial components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.^{[1][2]} These molecules are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system, triggering inflammatory responses.^{[1][3]} Specifically, intermediates in the bacterial ADP-heptose biosynthesis pathway, such as D-glycero- β -D-manno-heptose 1,7-bisphosphate (β -HBP), can act as potent immune modulators.^[4] The synthesis of these complex carbohydrates is essential for studying their biological activity, developing novel vaccine adjuvants, and investigating potential antimicrobial agents.^{[1][3]}

This document provides detailed protocols for the chemical synthesis of a phosphorylated **D-glucoheptose** derivative, specifically 1-O-methyl D-glycero- α -D-gluco-heptoside 7-phosphate, based on an optimized gram-scale preparation from D-glucose.^{[1][2]} Additionally, it outlines the analytical methods for characterization and discusses the immunological context of these important biomolecules.

Synthetic Pathway Overview

The synthesis of 1-O-methyl D-glycero- α -D-gluco-heptoside 7-phosphate from 1-O-methyl α -D-glucopyranoside involves a multi-step process. The key stages include protection of hydroxyl

groups, chain extension at the C-6 position, diastereoselective dihydroxylation to form the heptose backbone, and finally, regioselective phosphorylation at the C-7 position followed by deprotection. An optimized route has been developed to improve efficiency and enable gram-scale production.[1]



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